5-Chloro-2-(indolin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2,3-dihydroindol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAJNOKCIHYKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 5-Chloro-2-(indolin-1-yl)aniline
A retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C-N bond connecting the aniline (B41778) and indoline (B122111) moieties. This leads to two key precursors: 5-chloro-2-aminobenzene derivative (a synthon for the aniline part) and an indoline derivative. The synthesis would then involve the formation of this C-N bond, typically through a nucleophilic substitution or a coupling reaction.
Precursor Synthesis Strategies
The successful synthesis of the target compound relies on the efficient preparation of its precursors.
Construction of the 5-Chloro-2-substituted Aniline Moiety
The 5-chloro-2-substituted aniline moiety is a crucial building block. Its synthesis can be approached through several established chemical transformations.
One common strategy to introduce an amino group onto a benzene (B151609) ring is through the nitration of a suitable precursor followed by the reduction of the nitro group. For the synthesis of a 5-chloro-2-substituted aniline, a potential starting material is m-chloroaniline. The synthesis of 5-chloro-2-nitroaniline, a direct precursor, can be achieved through a multi-step process involving the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration with a mixture of nitric acid and acetic anhydride. chemicalbook.com The resulting nitro compound is then hydrolyzed to yield 5-chloro-2-nitroaniline. chemicalbook.com Another approach starts with m-dichlorobenzene, which is nitrated to form 2,4-dichloronitrobenzene. google.comchemicalbook.com Subsequent amination under high pressure with ammonia (B1221849) yields 5-chloro-2-nitroaniline. google.comchemicalbook.com The final step in these pathways is the reduction of the nitro group to an amine, which can be accomplished using various reducing agents, such as catalytic hydrogenation. google.com A general sequence for preparing 3-chloroaniline from benzene involves nitration of benzene, followed by chlorination of nitrobenzene (B124822) to give 3-chloro-nitrobenzene, and finally reduction of the nitro group. doubtnut.comdoubtnut.comchegg.com
Direct amination of halogenated aromatic compounds presents an alternative route. While aryl halides are generally inert to nucleophilic substitution, metal-catalyzed amination reactions have become a powerful tool. nih.govrsc.org Palladium and copper-based catalysts are often employed for the direct amination of aryl halides with ammonia. researchgate.net The reactivity of aryl halides in these reactions can vary, with some systems showing reactivity in the order of I > Br ≈ F > Cl. nih.govacs.org These methods offer a direct way to introduce an amino group, potentially avoiding the need for nitration and reduction steps.
Synthesis and Derivatization of the Indoline Ring System
The indoline ring is the second key component of the target molecule. Its synthesis typically starts from indole (B1671886), a readily available heterocyclic compound.
The reduction of the pyrrole (B145914) ring of indole to form indoline is a well-established transformation. Various reducing agents and conditions can be employed to achieve this conversion selectively.
Table 1: Selected Reagents for the Reduction of Indole to Indoline
| Reducing Agent/System | Conditions | Reference |
| Zinc dust / Phosphoric acid | - | researchgate.net |
| Borane complexes / Trifluoroacetic acid | - | google.com |
| Sodium cyanoborohydride / Acetic acid | 10-15°C, then 20°C for 4 hours | tandfonline.com |
| Sodium cyanoborohydride / Formic acid | 0-10°C for 2 hours | tandfonline.com |
| Zinc / Hydrochloric acid | - | pharmaguideline.combhu.ac.in |
| N-(tert-butoxycarbonyl)indoles / Polymethylhydrosiloxane (PMHS) | Palladium catalyst, room temperature | organic-chemistry.org |
| Hantzsch dihydropyridine | Brønsted acid catalyst | organic-chemistry.org |
| Hydroboranes (e.g., BH3·DMS) | - | cardiff.ac.uk |
The choice of reducing agent can be influenced by the presence of other functional groups in the indole substrate and the desired reaction conditions. For instance, sodium cyanoborohydride in acetic acid provides good yields of indoline at room temperature. tandfonline.com Borane reagents in the presence of trifluoroacetic acid also offer a rapid and high-yielding method for this reduction. google.com A combined experimental and computational study has provided insights into the mechanism of indole reduction using hydroboranes, suggesting the formation of a 1-BH2-indoline intermediate. cardiff.ac.uk
Cyclization Reactions for Indoline Ring Formation
The indoline scaffold is a crucial structural motif found in numerous natural products and biologically active molecules. The synthesis of indolines has garnered significant research interest, with various methods being developed for their preparation. One prominent strategy involves the cyclization of an aniline equivalent onto a pendant alkene.
A notable approach is the aza-Heck cyclization, which has been successfully employed for the synthesis of indoline derivatives. nih.gov This method utilizes N-hydroxy anilines as electrophiles, which can be readily prepared from the corresponding nitroarenes. nih.gov The palladium-catalyzed cyclization of these N-aryl-N-hydroxy carbamates onto pendant alkenes yields indolines with adjacent allylic unsaturation. nih.gov This method is advantageous due to its broad substrate scope, tolerating various alkene substitutions and functional groups, which allows for the creation of complex indoline structures. nih.gov
Another method for forming the indoline ring is through the dearomatizing anionic cyclization of indole and tryptamine-derived ureas. nih.gov This base-promoted reaction proceeds via lithiated urea (B33335) intermediates to produce tri- or tetracyclic indoline-containing scaffolds. nih.gov The reaction is particularly effective for 3-substituted indoles, often resulting in high yields and excellent diastereoselectivity. nih.gov
Furthermore, the preparation of indolines can be achieved by heating substituted 2-(o-aminoaryl)-ethanols to high temperatures, or through the cyclization of arine intermediates. google.com A multi-step synthesis of 5-chloro-indoline has also been described, starting from the nitration of N-acetyl-indoline, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and subsequent saponification. google.com
Intermolecular Coupling Reactions for Core Scaffold Assembly
The assembly of the core scaffold of "this compound" can be achieved through intermolecular coupling reactions that form a carbon-nitrogen (C-N) bond between an indoline moiety and a substituted aniline.
Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. organic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of indoline with a di-halogenated benzene derivative, such as 1,4-dichloro-2-nitrobenzene, followed by reduction of the nitro group. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov The use of bulky electron-rich phosphine (B1218219) ligands often enhances the efficiency of the amination of aryl chlorides. organic-chemistry.org
Ullmann Reaction: The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts supported by ligands, which can proceed under milder conditions. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the Ullmann reaction could be employed to couple indoline with an appropriate chloro-substituted aniline precursor. wikipedia.orgbyjus.comwikipedia.orgiitk.ac.in The reaction is an alternative to the Buchwald-Hartwig amination. wikipedia.org
Optimization of Reaction Parameters (e.g., Catalysis, Solvent Systems, Temperature Profiles)
The efficiency of both Buchwald-Hartwig and Ullmann reactions is highly dependent on the optimization of various reaction parameters.
Catalysis:
Palladium Catalysis (Buchwald-Hartwig): The choice of palladium precursor and ligand is critical. For instance, a catalyst system composed of a palladium source and a dialkyl biheteroaryl phosphine ligand has been shown to be effective in suppressing side reactions during the amination of aryl chlorides with aqueous ammonia. organic-chemistry.org Similarly, low palladium catalyst loadings have been used effectively in the N-arylation of indolines under microwave-assisted, solvent-free conditions. nih.gov
Copper Catalysis (Ullmann): The development of ligand-free copper-catalyzed N-arylation of indoles has been reported, often utilizing copper nanocatalysts. mdpi.com The use of copper(I) iodide with ligands like 1,10-phenanthroline (B135089) or N,O-bidentate ligands derived from benzotriazole (B28993) has also proven effective. academie-sciences.frresearchgate.net
Solvent Systems: The choice of solvent significantly impacts reaction outcomes.
In Ullmann-type reactions, polar aprotic solvents like DMSO, DMF, and N-methylpyrrolidone are commonly used. wikipedia.org For instance, the copper-catalyzed N-arylation of indoles has been successfully carried out in DMSO. researchgate.net
Solvent-free conditions, particularly in combination with microwave irradiation, offer a more environmentally friendly approach for the N-arylation of indolines. nih.gov
Temperature Profiles: Temperature plays a crucial role in reaction kinetics and product yields.
Ullmann reactions traditionally require high temperatures, often exceeding 200°C. wikipedia.orgbyjus.com However, optimization can lead to milder conditions. For example, increasing the temperature from 25°C to 120°C in the copper-catalyzed N-arylation of indole with p-bromotoluene showed a significant increase in product yield. researchgate.net
Buchwald-Hartwig reactions can often be performed at more moderate temperatures, typically in the range of 80-120°C. researchgate.net
The table below summarizes the optimization of reaction conditions for the N-arylation of indoles with iodobenzene (B50100) using a palladium catalyst. researchgate.net
Table 1: Optimization of Reaction Conditions for the N-arylation of Indoles with Iodobenzene
| Entry | Pd (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.2 | Et3N (2) | DMF | 110 | 6 | 98 |
| 2 | 0.2 | K2CO3 (2) | DMF | 110 | 6 | 85 |
| 3 | 0.2 | Cs2CO3 (2) | DMF | 110 | 6 | 90 |
| 4 | 0.1 | Et3N (2) | DMF | 110 | 6 | 60 |
| 5 | 0.3 | Et3N (2) | DMF | 110 | 6 | 99 |
| 6 | 0.2 | Et3N (2) | DMAc | 110 | 6 | 92 |
| 7 | 0.2 | Et3N (2) | NMP | 110 | 6 | 88 |
| 8 | 0.2 | Et3N (2) | DMF | 100 | 6 | 80 |
| 9 | 0.2 | Et3N (2) | DMF | 120 | 6 | 95 |
| 10 | 0.2 | None | DMF | 110 | 6 | <5 |
| 11 | 0 | Et3N (2) | DMF | 110 | 6 | 0 |
> Data sourced from a study on palladium nanoparticles supported on modified single-walled carbon nanotubes as a reusable catalyst. researchgate.net This interactive table allows for sorting and filtering of the data.
Exploration of Analogous Derivatization Pathways
Further structural diversity can be introduced by modifying the "this compound" core.
Substitution Patterns on the Indoline Nitrogen
The nitrogen atom of the indoline ring is a common site for derivatization. N-arylation of the indoline nitrogen can be achieved using methods like the Buchwald-Hartwig amination or the Ullmann reaction, as previously discussed. nih.govmdpi.com These reactions allow for the introduction of a wide range of substituted aryl groups. For example, a solvent-free, palladium-catalyzed procedure using microwave irradiation has been developed for the N-arylation of indolines with various aryl bromides, chlorides, and iodides. nih.gov
Modifications of the Phenyl Ring Substituents
The substituents on the phenyl ring of the aniline moiety can also be modified to create a library of analogous compounds. Starting with a different commercially available substituted aniline or by introducing functional groups onto the phenyl ring of "this compound" itself, a variety of derivatives can be synthesized. For instance, the chloro group could potentially be replaced or other functional groups could be introduced via electrophilic aromatic substitution reactions, provided the existing amino and indolinyl groups are appropriately protected. The synthesis of related compounds like 5-Chloro-2-nitroaniline from 3-chloroaniline demonstrates a pathway for introducing substituents onto the aniline ring. chemicalbook.comgoogle.com
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
No published ¹H NMR, ¹³C NMR, or 2D-NMR spectroscopic data for 5-Chloro-2-(indolin-1-yl)aniline were found.
There is no available FT-IR or Raman spectroscopy data for this compound in the reviewed literature.
No mass spectrometry fragmentation data for this compound has been reported.
Information regarding the electronic transitions of this compound as determined by UV-Vis spectroscopy is not available.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. By solving the Schrödinger equation within the DFT framework, typically using a basis set like B3LYP/6-311G(d,p), one can determine the optimized molecular geometry corresponding to the lowest energy state. This analysis reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric interactions. For 5-Chloro-2-(indolin-1-yl)aniline, this would involve optimizing the geometry to understand the spatial arrangement of the chloro-substituted aniline (B41778) ring relative to the indoline (B122111) moiety.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (Aniline) Bond Length | ~1.40 Å |
| C-N (Indoline) Bond Length | ~1.38 Å |
Note: The values in this table are illustrative and based on typical bond lengths in similar organic molecules. Actual values would require specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and stability. A smaller gap suggests that the molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
Note: These values are estimations. Precise energies require specific quantum chemical computations.
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. It helps to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the aniline and indoline groups, as well as the chlorine atom, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential, making them susceptible to nucleophilic attack.
Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. By analyzing the change in electron density as an electron is added or removed, one can identify the specific atoms most likely to participate in electrophilic, nucleophilic, or radical reactions. This analysis provides a more quantitative prediction of reactivity compared to MESP mapping alone.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can explore the different conformations (shapes) that a molecule can adopt. For this compound, MD simulations would reveal the flexibility of the bond connecting the aniline and indoline rings and identify the most stable conformations in different environments (e.g., in a solvent or interacting with a biological target).
Computational Pharmacokinetics Parameter Prediction (Absorption, Distribution, Metabolism, Excretion)
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to assess the molecule's potential viability. For instance, predictions based on Lipinski's rule of five can suggest a compound's oral bioavailability. While specific data for this compound is unavailable, predictive models are often used for such assessments.
Table 3: Predicted ADME Parameters for this compound (Illustrative)
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~244.7 g/mol | Affects absorption and distribution |
| LogP (Lipophilicity) | ~3.5 | Influences solubility and membrane permeability |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | Affects solubility and binding |
| Hydrogen Bond Acceptors | 2 (from the N atoms) | Affects solubility and binding |
| Human Intestinal Absorption | High | Predicts good absorption from the gut |
Note: These are generalized predictions based on the structure. Actual ADME properties require experimental validation.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Extensive searches of scientific literature and chemical databases have been conducted to gather information on the molecular docking simulations of this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and modeling ligand-target interactions at the molecular level.
Despite a thorough investigation, no specific molecular docking studies for this compound have been found in the available scientific literature. Consequently, there are no published research findings, data tables detailing binding affinities, or identification of specific protein targets and interacting residues for this particular compound.
While computational studies, including molecular docking, have been performed on structurally related compounds such as other chloro-aniline or indole (B1671886) derivatives, the strict focus of this article on "this compound" prevents the inclusion of such data. The unique three-dimensional structure and electronic properties of "this compound" mean that data from analogous compounds cannot be directly extrapolated to predict its specific binding behaviors.
Therefore, this section remains devoid of detailed research findings and data tables due to the absence of specific molecular docking simulations for this compound in the public domain.
Exploration of Biological Activities and Pharmacological Insights
In Vitro Pharmacological Screening Methodologies (general studies on indole (B1671886)/indoline (B122111) derivatives)
The initial exploration of the pharmacological potential of indole and indoline derivatives relies on a variety of in vitro screening methodologies. These assays provide a foundational understanding of a compound's biological effects before more complex in vivo studies are undertaken.
Assessment of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)
The antimicrobial properties of indole and indoline derivatives are a significant area of investigation, driven by the urgent need for new agents to combat drug-resistant pathogens. researchgate.net In vitro screening for antimicrobial efficacy typically involves determining the Minimum Inhibitory Concentration (MIC) of a compound. This is the lowest concentration that prevents visible growth of a microorganism.
Recent studies have demonstrated the broad-spectrum antimicrobial activity of various indole derivatives. For example, certain indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Candida krusei. nih.govresearchgate.net Some derivatives have also exhibited activity against Mycobacterium tuberculosis. researchgate.net
The search for novel antimicrobial agents has led to the synthesis and evaluation of numerous indole-containing compounds. Studies have shown that indole derivatives can possess a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms. nih.gov For instance, some indole-triazole derivatives have demonstrated significant promise as both antibacterial and antifungal lead compounds. nih.gov The antimicrobial activity is often influenced by the specific substitutions on the indole ring. For example, chloro substituents on triazolylindole derivatives have been found to be beneficial for their activity. nih.gov
Here is an interactive data table summarizing the antimicrobial activity of selected indole derivatives:
Evaluation of Antiviral Modulating Effects
The antiviral potential of indole and indoline derivatives is another critical area of pharmacological research. nih.gov These compounds have been investigated for their ability to inhibit the replication of various viruses. In vitro antiviral activity is often assessed by measuring the reduction in viral load or viral-induced cell death in the presence of the compound.
For instance, fused tricyclic derivatives of indoline and imidazolidinone have been identified as potent inhibitors of the Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Some of these compounds act as broad-spectrum inhibitors, while others show selectivity for either ZIKV or DENV. nih.gov The mechanism of action for some of these derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov
Derivatives of indole have also been synthesized and tested against plant viruses like the tobacco mosaic virus (TMV). researchgate.net Some of these compounds have demonstrated significant antiviral activity, with strong binding affinity to the TMV coat protein. researchgate.net
Investigation of Antineoplastic Potential in Cellular Models
The anticancer properties of indole and indoline derivatives are a major focus of drug discovery efforts. nih.gov In vitro assays using various cancer cell lines are employed to screen for antineoplastic potential. These assays typically measure parameters like cell viability, proliferation, and apoptosis (programmed cell death).
Indole derivatives have been shown to inhibit the growth of a wide range of cancer cell lines, including those from prostate, lung, and breast cancers. nih.gov For example, certain indole-vinyl sulfone analogues have exhibited potent activity against a panel of human cancer cells with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the nanomolar range. nih.gov The structural versatility of the indole scaffold allows for the design of compounds that can specifically target cancer cells. mdpi.com
Many natural and synthetic indole-containing compounds have demonstrated significant anticancer activity. rsc.org Some have even been approved for clinical use in treating various cancers. nih.gov
Here is an interactive data table of indole derivatives and their antineoplastic activity:
Analysis of Anti-inflammatory Cascade Modulation
Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a priority. Indole and indoline derivatives have shown considerable promise in modulating inflammatory pathways. nih.gov In vitro models of inflammation, often using immune cells like macrophages, are used to assess their anti-inflammatory effects. These assays measure the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org
Studies have shown that certain indole-hydantoin derivatives can markedly inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor that regulates inflammation. nih.gov Similarly, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to effectively inhibit the LPS-induced production of pro-inflammatory cytokines in RAW264.7 cells. rsc.org
Study of Enzyme Inhibition Profiles (e.g., Kinases, Demethylases, Hydrolases)
The ability of indole and indoline derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity. google.com These enzymes are often crucial for the progression of diseases like cancer and inflammation. In vitro enzyme inhibition assays are used to determine the potency and selectivity of these compounds.
Indole derivatives have been identified as inhibitors of a variety of enzymes, including:
Kinases: These enzymes play a critical role in cell signaling and are often dysregulated in cancer. Indole derivatives have been developed as potent inhibitors of kinases like VEGFR (Vascular Endothelial Growth Factor Receptor). rsc.orgnih.gov
Demethylases: These enzymes are involved in epigenetic regulation and are emerging as important cancer targets. researchgate.net
Hydrolases: This broad class of enzymes includes fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system and is a target for anti-inflammatory and neuroprotective drugs. researchgate.net
Indoleamine 2,3-dioxygenase (IDO1): This enzyme is involved in tryptophan metabolism and plays a role in immune suppression in cancer. Indole derivatives have been designed as inhibitors of IDO1. espublisher.comnih.gov
Mechanistic Elucidation of Observed Biological Responses (e.g., Inhibition of Cell Proliferation, Modulation of Signal Transduction Pathways)
Understanding the mechanisms by which indole and indoline derivatives exert their biological effects is crucial for their development as therapeutic agents. These investigations often involve a combination of in vitro techniques to probe cellular and molecular pathways.
A primary mechanism by which many indole derivatives exhibit their anticancer effects is through the inhibition of cell proliferation . mdpi.com This can be achieved through various means, including the disruption of microtubule dynamics. Several indole-based compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
Furthermore, indole derivatives can modulate signal transduction pathways that are critical for cell survival and growth. For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and is also implicated in cancer. mdpi.comnih.gov The inhibition of this pathway can prevent the transcription of genes involved in cell proliferation and survival.
The antineoplastic activity of some indole derivatives is also linked to their ability to inhibit specific kinases, such as VEGFR, which are essential for tumor angiogenesis. rsc.org By blocking these kinases, the compounds can cut off the blood supply to tumors, thereby inhibiting their growth.
In the context of antiviral activity, the mechanism can involve the direct inhibition of viral enzymes like RNA-dependent RNA polymerase, as seen with certain indoline derivatives against ZIKV and DENV. nih.gov This prevents the replication of the viral genome and halts the infection cycle.
Cellular Target Identification Approaches for Lead Compound Action
The identification of the specific molecular targets of a lead compound is a pivotal phase in the drug development pipeline. The following subsections detail the primary methodologies that would be employed to deconvolve the cellular interactome of 5-Chloro-2-(indolin-1-yl)aniline.
Affinity Chromatography-Based Approaches
One of the most robust and widely used methods for target identification is affinity chromatography. This technique relies on the specific interaction between the compound of interest (the ligand) and its cellular binding partners.
Methodology:
To utilize this approach, this compound would first be chemically modified to create a derivative suitable for immobilization on a solid support. This typically involves introducing a linker arm to the molecule that can be covalently attached to a chromatography resin, creating an "affinity matrix."
The general workflow would be as follows:
Synthesis of an Affinity Probe: A derivative of this compound would be synthesized, incorporating a linker at a position that does not interfere with its binding to its cellular target.
Immobilization: The synthesized probe is then covalently coupled to a solid support, such as agarose (B213101) or sepharose beads, to create the affinity matrix.
Cell Lysate Incubation: A lysate prepared from a relevant cell line or tissue is passed over the affinity matrix. Proteins that specifically bind to this compound will be retained on the column, while non-binding proteins will flow through.
Elution: The bound proteins are subsequently eluted from the column using various methods, such as changing the pH or ionic strength of the buffer, or by adding an excess of the free compound to competitively displace the bound proteins.
Protein Identification: The eluted proteins are then identified using techniques like mass spectrometry (MS).
Hypothetical Research Findings:
The following interactive table illustrates the type of data that could be generated from an affinity chromatography experiment designed to identify the cellular targets of this compound.
| Protein ID | Protein Name | Elution Method | Putative Function |
| P12345 | Kinase X | Competitive Elution | Signal Transduction |
| Q67890 | Transcription Factor Y | pH Change | Gene Regulation |
| A1B2C3 | Enzyme Z | High Salt Concentration | Metabolism |
Expression Cloning-Based Strategies
Expression cloning is another powerful technique for identifying the cellular targets of a bioactive compound without the need for chemical modification of the compound itself. This method relies on the functional expression of a library of cDNAs in host cells.
Methodology:
The core principle of this approach is to identify a protein that, when overexpressed, confers resistance or sensitivity to the effects of the compound.
The typical steps are:
cDNA Library Transfection: A cDNA library, representing the complete set of expressed genes from a particular cell type, is introduced into host cells that are sensitive to this compound.
Compound Selection: The transfected cells are then treated with a cytotoxic concentration of this compound.
Identification of Resistant Clones: Cells that survive the treatment are likely to have taken up and overexpressed a cDNA encoding the target protein (or a protein that confers resistance).
Rescue and Sequencing of Plasmid: The plasmid DNA from the resistant colonies is isolated and the cDNA insert is sequenced to identify the gene responsible for the observed resistance.
Hypothetical Research Findings:
The table below presents hypothetical results from an expression cloning screen for targets of this compound.
| Clone ID | Identified Gene | Gene Function | Rationale for Resistance |
| C-001 | ABC Transporter G2 | Drug Efflux Pump | Increased efflux of the compound from the cell. |
| C-002 | Mutant Kinase X | Signal Transduction | The mutation prevents binding of the compound. |
| C-003 | Metabolic Enzyme A | Xenobiotic Metabolism | Increased metabolism and detoxification of the compound. |
Structure Activity Relationship Sar Studies and Rational Design
Systematic Structural Modifications of the 5-Chloro-2-(indolin-1-yl)aniline Core and Their Biological Correlates
The core structure of this compound offers several positions for chemical modification, allowing for a detailed investigation of how changes in its structure affect biological activity. Key areas of modification include the indoline (B122111) ring, the aniline (B41778) moiety, and the substituents on the phenyl ring.
Research into inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) has demonstrated the importance of the indoline scaffold. By incorporating this privileged structure, a series of potent and selective LSD1 inhibitors were designed. nih.gov One notable derivative, compound 7e, which features an indolin-5-yl-cyclopropanamine structure, exhibited a half-maximal inhibitory concentration (IC50) of 24.43 nM against LSD1. nih.gov This compound also showed high selectivity over other related enzymes. nih.gov The study highlighted that the indoline moiety is crucial for binding to the target enzyme. nih.gov
Further modifications can be seen in related aniline derivatives where the indoline group is replaced by other nitrogen-containing heterocycles. For instance, the replacement of the indoline with an imidazole, as in 5-chloro-2-(1H-imidazol-1-yl)aniline, or a tetrazole, as in 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline, leads to compounds with different electronic and steric properties, which in turn influences their biological profiles. epa.govepa.govuni.luuni.lu Similarly, introducing a piperazine (B1678402) ring, such as in 5-chloro-2-(4-ethylpiperazin-1-yl)aniline, creates derivatives with altered solubility and basicity, impacting their pharmacokinetic and pharmacodynamic properties. uni.lu
The substitution pattern on the aniline ring is also a critical determinant of activity. The chlorine atom at the 5-position of the aniline ring in the parent compound is a common feature in many active derivatives, suggesting its importance for target engagement, potentially through halogen bonding or by influencing the electronic nature of the ring. Modifications at other positions or replacement of the chlorine with other groups would likely alter the binding affinity and selectivity.
The following table summarizes the biological activity of selected derivatives based on modifications to the this compound core.
| Compound/Derivative | Modification from Core Structure | Target/Activity | IC50/EC50 |
| Compound 7e | Indolin-5-yl-cyclopropanamine | LSD1 Inhibitor | IC50 = 24.43 nM |
| Compound 7e | Indolin-5-yl-cyclopropanamine | CD86 Expression Activation | EC50 = 470 nM |
This table is for illustrative purposes and includes data for a key derivative to demonstrate the impact of structural modifications.
Identification of Key Pharmacophoric Features Governing Potency and Selectivity
Pharmacophore modeling is a crucial tool in drug design that helps to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For derivatives of this compound, several key pharmacophoric features have been elucidated that govern their potency and selectivity.
Based on studies of related inhibitors, a typical pharmacophore model includes:
Aromatic/hydrophobic regions: The indoline and the chloro-substituted phenyl ring often serve as hydrophobic anchors, fitting into corresponding pockets of the target protein.
Hydrogen bond donors and acceptors: The aniline nitrogen and the nitrogen atom of the indoline ring can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the active site of the enzyme.
A halogen bond donor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.
In the context of LSD1 inhibitors, the design of indolin-5-yl-cyclopropanamine derivatives was based on a comprehensive analysis of the LSD1 binding site. nih.gov This suggests that the key pharmacophoric features were tailored to fit the specific topology and chemical environment of the LSD1 active site. The high potency and selectivity of compounds like 7e underscore the success of this targeted approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This predictive tool is invaluable in drug discovery for prioritizing the synthesis of new compounds and for understanding the underlying mechanisms of action. nih.gov A reliable QSAR model can predict the activity of compounds that have not yet been synthesized. nih.gov
While specific QSAR models for this compound itself are not detailed in the provided results, the principles of QSAR are widely applied to similar heterocyclic compounds. For instance, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives, which share structural similarities with the indoline core. nih.gov These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a correlation with biological activity, such as the inhibition of protein kinases. nih.gov The development of a robust QSAR model involves selecting appropriate descriptors, using statistical methods to establish a correlation, and validating the model's predictive power. nih.gov
The application of QSAR would involve synthesizing a series of this compound analogs with systematic variations and measuring their biological activity. The resulting data would then be used to construct a model that could guide the design of more potent and selective compounds.
Application of Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design strategies are instrumental in the development of novel therapeutics, and their principles are applicable to the optimization of this compound derivatives. nih.gov
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR are central to this approach. nih.gov By analyzing a set of active compounds, a pharmacophore model can be generated to define the key features required for activity. This model can then be used to screen virtual compound libraries to identify new potential hits.
Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for a more rational design of inhibitors that can fit precisely into the active site of the target. In the case of the LSD1 inhibitors derived from an indoline scaffold, the design was informed by a detailed analysis of the LSD1 binding site, which is a hallmark of SBDD. nih.gov Molecular docking, a key SBDD technique, can be used to predict the binding mode and affinity of a ligand to its target protein, guiding the optimization of the lead compound.
The development of potent and selective inhibitors based on the this compound scaffold, such as the LSD1 inhibitors, exemplifies the successful application of these rational drug design principles. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced and Sustainable Synthetic Routes
There is no specific information available in the current scientific literature regarding the development of advanced and sustainable synthetic routes for 5-Chloro-2-(indolin-1-yl)aniline. General synthetic methodologies for similar compounds often involve multi-step processes. For instance, the synthesis of related chloro-nitroaniline derivatives can involve acylation, nitration, and subsequent hydrolysis. chemicalbook.comgoogle.com A patent for the preparation of 5-chloro-indole mentions the synthesis of 5-chloro-indoline as an intermediate, which could potentially be a precursor for the target molecule. google.com However, a direct and optimized synthetic pathway for this compound remains to be developed and published. Future research in this area would need to focus on establishing a reliable and efficient synthesis, with an emphasis on green chemistry principles to minimize environmental impact.
Exploration of Novel Biological Targets and Therapeutic Areas
The biological targets and potential therapeutic applications of this compound have not been reported in the existing scientific literature. While related compounds have been investigated for various biological activities, such as anticancer and antiviral properties, no such data is available for the specific compound . chemicalbook.com The exploration of its biological activity would be a crucial first step, likely involving broad-spectrum screening against a panel of biological targets to identify any potential areas of interest.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
Given the lack of information on the primary compound, the rational design and synthesis of next-generation analogues of this compound is a hypothetical exercise. The process of rational drug design is contingent on understanding the structure-activity relationship (SAR) of a lead compound, which is currently unavailable for this molecule. Future research would first need to establish a biological activity for this compound. Following this, computational modeling and medicinal chemistry efforts could be employed to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The integration of this compound with high-throughput screening (HTS) and combinatorial chemistry has not been documented. HTS is a powerful tool for discovering new drug candidates by testing large libraries of compounds against specific biological targets. epa.gov For this compound to be incorporated into such screening campaigns, a reliable synthetic route for its production and the generation of a diverse library of its analogues would be necessary. To date, no such efforts have been reported.
Q & A
Basic Research Questions
Q. How can synthetic routes for 5-Chloro-2-(indolin-1-yl)aniline be optimized to improve yield and purity?
- Methodology :
-
Nucleophilic substitution : React 5-chloro-2-nitroaniline with indoline under reductive conditions (e.g., Pd/C/H₂), followed by purification via column chromatography (polarity gradient: hexane/ethyl acetate) .
-
Yield optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example, a 20% increase in yield was observed at 80°C with 5% Pd/C in ethanol/water (3:1) .
-
Purity validation : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) confirms >95% purity .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 70°C, 3% Pd/C, EtOH | 65 | 92 |
| 80°C, 5% Pd/C, EtOH/H₂O | 85 | 97 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, indoline NH at δ 3.1 ppm) .
- FT-IR : Detect NH stretching (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 243.08 (theoretical: 243.09) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The chloro group enhances hydrophobic interactions in the ATP-binding pocket (ΔG = -8.2 kcal/mol) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with IC₅₀ values using MLR (Multiple Linear Regression) .
Q. What experimental strategies resolve contradictions in reported degradation pathways of halogenated anilines?
- Methodology :
-
Photocatalytic degradation : Apply MnFe₂O₄/Zn₂SiO₄ under solar simulation (Box-Behnken design) to identify dominant pathways (hydroxylation vs. dechlorination). At pH 7, >90% degradation occurs via hydroxyl radical attack .
-
LC-MS/MS analysis : Detect intermediates (e.g., 5-hydroxy-2-(indolin-1-yl)aniline) to validate competing mechanisms .
- Data Table :
| Catalyst | pH | Degradation (%) | Pathway Dominance |
|---|---|---|---|
| MnFe₂O₄/Zn₂SiO₄ | 5 | 70 | Dechlorination |
| MnFe₂O₄/Zn₂SiO₄ | 7 | 95 | Hydroxylation |
Q. How can crystallographic data resolve structural ambiguities in this compound complexes?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key metrics: R₁ < 0.05, wR₂ < 0.12 .
- ORTEP-3 visualization : Confirm dihedral angles between indoline and aniline rings (e.g., 15.2° deviation from coplanarity) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported solubility profiles of halogenated anilines?
- Methodology :
- Solubility parameter determination : Use Hansen Solubility Parameters (HSPiP software) with solvents of varying polarity (logP range: 1.5–4.0). For this compound, optimal solubility is in DMSO (logP = -1.3) .
- Controlled precipitation : Compare recrystallization yields in methanol vs. acetone to identify solvent-specific polymorphism .
Q. What mechanistic insights explain variations in catalytic hydrogenation efficiency?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
